molecular formula C19H23NO3S B2820297 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide CAS No. 1396887-28-7

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide

Cat. No.: B2820297
CAS No.: 1396887-28-7
M. Wt: 345.46
InChI Key: ADDHFSZNIIUESL-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a distinct molecular architecture, combining a benzamide core substituted with an isopropoxy group with a hydroxyethyl linker bearing both cyclopropyl and thiophene moieties. This specific structural combination is characteristic of compounds investigated for their potential biological activity, particularly in the realm of small molecule inhibitors and modulators of key cellular pathways. Compounds with similar structural features, specifically those containing the thiophene and benzamide groups, have been explored in scientific patents for their utility as inhibitors of various biological targets, including histone deacetylases and mitotic kinesins , indicating a broad research applicability in oncology and cellular biology. Furthermore, closely related molecules that include a thiophene-2-yl group and a benzamide scaffold have been identified as potent enhancers of Atoh1 expression, a transcription factor critical for hair cell differentiation, suggesting potential research applications in hearing impairment and imbalance disorders . The presence of the cyclopropyl group may influence the compound's metabolic stability and receptor binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers utilize this compound primarily as a key intermediate or a lead compound in the development of novel therapeutic agents, as well as a chemical probe for investigating disease mechanisms. It is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-13(2)23-16-9-5-14(6-10-16)18(21)20-12-19(22,15-7-8-15)17-4-3-11-24-17/h3-6,9-11,13,15,22H,7-8,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDHFSZNIIUESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide typically involves multiple steps, including the formation of the cyclopropyl and thiophene groups, followed by their attachment to the benzamide structure. Common synthetic routes may involve:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents like diazomethane.

    Introduction of the Thiophene Ring: Thiophene can be introduced via palladium-catalyzed cross-coupling reactions.

    Attachment to Benzamide: The final step involves coupling the cyclopropyl and thiophene groups to the benzamide core using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles like bromine, iodine

Major Products Formed

    Oxidation: Formation of ketones

    Reduction: Formation of alcohols and amines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Key Substituents Functional Groups Reference
Target Compound Cyclopropyl, thiophen-2-yl, hydroxyl, 4-isopropoxybenzamide Amide, hydroxyl, ether N/A
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives Bromothiophen-2-yl, oxoethyl, piperazinyl quinolones Amide, ketone, piperazine
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]... Thiophen-2-yl ethoxy, propylamine, tetrahydronaphthalene Amine, ether
PLpro Inhibitor (Compound 62) Cyclopentanecarboxamide, thiophen-2-yl, azetidine Carboxamide, azetidine, nitrophenoxy

Key Observations

Thiophene Derivatives: The target compound shares the thiophen-2-yl group with antimicrobial quinolones (e.g., bromothiophen-2-yl derivatives) and PLpro inhibitors . This moiety is critical for π-stacking in enzyme active sites. Unlike quinolones, the target lacks a fused bicyclic system, which may reduce DNA gyrase inhibition but improve selectivity for other targets .

Benzamide vs. Carboxamide :

  • The 4-isopropoxybenzamide group distinguishes the target from carboxamide-containing PLpro inhibitors (e.g., Compound 62) . The isopropoxy group likely enhances lipophilicity compared to methoxy or ethoxy analogs, balancing membrane permeability and aqueous solubility .

Cyclopropyl vs. Linear Alkyl Groups :

  • Cyclopropane’s ring strain and sp³ hybridization may confer rigidity and metabolic resistance compared to linear alkyl chains in analogs like (S)-N-propyl-5-[2-(thiophen-2-yl)ethoxy]... .

Pharmacological Implications

  • Antimicrobial Potential: Thiophene-containing quinolones exhibit antibacterial activity via gyrase inhibition . The target’s benzamide group may redirect activity toward serine proteases or kinases.
  • Protease Inhibition : The cyclopropyl and hydroxyl groups resemble features of PLpro inhibitors, suggesting possible antiviral applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including amide coupling and hydroxylation. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for amide bond formation to stabilize intermediates.
  • Temperature control : Reactions involving cyclopropane rings or hydroxyl groups require low temperatures (0–5°C) to prevent side reactions like ring-opening .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is used to isolate the compound. Purity (>95%) is confirmed via TLC and NMR .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the presence of the cyclopropyl, thiophene, and isopropoxy groups. For example, the cyclopropyl protons appear as distinct multiplets in the 0.8–1.5 ppm range .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z 388.15) .
  • X-ray crystallography : If crystals are obtainable, SHELX-based refinement (via programs like Olex2) provides unambiguous stereochemical assignments .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :

  • In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (e.g., ATPase activity via malachite green). Include positive controls like staurosporine for kinase inhibition .
  • Cellular viability tests : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. IC50_{50} values are calculated using nonlinear regression models .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s thiophene/cyclopropyl groups and active sites (e.g., ATP-binding pockets). Validate with MD simulations to assess binding stability .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic regions, aiding in rational drug design .

Q. What strategies address contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay validation : Cross-check activity using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
  • Structural analogs : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

Q. How does stereochemistry at the hydroxyl-cyclopropyl-thiophene junction influence bioactivity?

  • Methodological Answer :

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually in bioassays.
  • X-ray/NMR analysis : Compare diastereomeric crystal structures or NOE correlations to assign configurations and correlate with activity trends .

Q. What experimental designs are recommended for studying the compound’s metabolic stability?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450 isoforms using isoform-specific inhibitors .
  • Stable isotope labeling : Synthesize a 13^{13}C-labeled analog to track metabolic pathways and identify major Phase I/II metabolites .

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